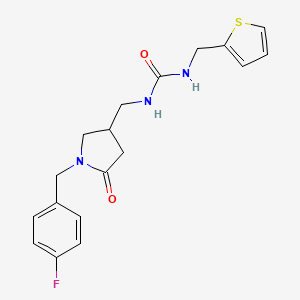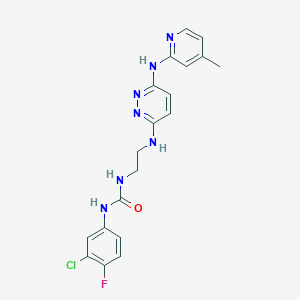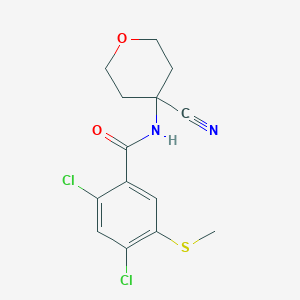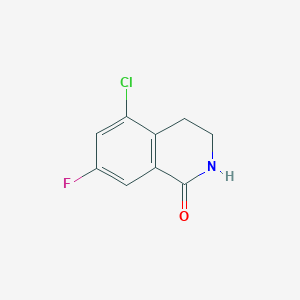
1-((1-(4-氟苄基)-5-氧代吡咯烷-3-基)甲基)-3-(噻吩-2-基甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a derivative within the class of diaryl ureas, which are recognized for their significance in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds is noted for their antiproliferative properties against various cancer cell lines, suggesting potential applications in cancer therapy .
Synthesis Analysis
The synthesis of related diaryl urea derivatives typically involves the design and construction of the urea backbone with specific aryl or heteroaryl groups attached to it. For instance, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives was carried out and these compounds were evaluated for their antiproliferative activity . Similarly, another series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized using computer-aided design, indicating the importance of computational tools in optimizing the synthesis of such compounds . These methods could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of diaryl ureas, including the compound of interest, is characterized by the presence of an aryl group and a urea moiety. The structure-activity relationship (SAR) studies suggest that specific substitutions on the aryl rings can significantly influence the biological activity of these compounds. For example, the presence of a trifluoromethyl group and a pyridinylmethoxy group has been associated with potent antiproliferative activity . The molecular docking studies of related compounds also provide insights into the interactions between these molecules and their biological targets, such as tyrosine kinases .
Chemical Reactions Analysis
The chemical reactivity of diaryl ureas is influenced by the substituents on the aryl rings and the urea functionality. These compounds can participate in various chemical reactions, including interactions with biological macromolecules. For instance, the antiproliferative activity of these compounds is likely due to their ability to interact with and inhibit enzymes like tyrosine kinases, which are crucial for cell proliferation and angiogenesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, stability, and lipophilicity, are critical for their biological activity and pharmacokinetic profile. The papers provided do not directly discuss these properties for the compound , but they do highlight the importance of specific structural features for biological activity. For example, the presence of a pyridinylmethoxy group enhances the antiproliferative effects, which could be related to the compound's ability to better penetrate cell membranes or to interact with its target .
科学研究应用
在食欲素受体机制中的作用
该化合物已在探索食欲素受体及其在调节摄食、觉醒、压力和药物滥用中的作用的研究中得到证实。具体来说,对食欲素 (OX) 受体 (OXR) 的研究表明,激发和强化药物滥用的神经系统可能同样是强迫性食物寻求和摄入的基础。OX1R(食欲素-1 受体)的选择性拮抗作用可能代表暴饮暴食和其他具有强迫症成分的饮食失调症的一种新药理学治疗方法,表明该化合物与神经药理学研究及其潜在治疗应用相关 (Piccoli 等,2012).
酶抑制和生化评估
涉及该化合物的科学研究的另一个维度与其生化和酶促活性有关。一项关于柔性 1-(2-氨基乙氧基)-3-芳基(硫代)脲的研究,旨在优化间隔长度并测试具有更大构象柔性的化合物,揭示了该化合物在酶抑制中的潜力。这些发现强调了其在开发乙酰胆碱酯酶抑制剂中的作用,为阿尔茨海默病的研究和治疗策略做出了贡献 (Vidaluc 等,1995).
化学合成和材料科学应用
研究还深入探讨了该化合物在化学合成和材料科学中的作用。例如,在酸性条件下尿素与羟甲基苯酚共缩合以合成尿素和苯酚的替代共聚物,展示了其在创造具有聚合物科学和工程潜在应用的新材料中的多功能性 (Tomita & Hse,1992).
中枢神经系统药剂
该化合物属于一类因其潜在的中枢神经系统 (CNS) 活性而被探索的药剂。制备并筛选的一系列药理活性显示出抗焦虑和肌肉松弛特性,表明该化合物在开发中枢神经系统疾病治疗中的重要性 (Rasmussen 等,1978).
属性
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-15-5-3-13(4-6-15)11-22-12-14(8-17(22)23)9-20-18(24)21-10-16-2-1-7-25-16/h1-7,14H,8-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGKJTPXXJXPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)
![6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2540634.png)
![N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B2540635.png)


![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)
![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)
![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)

![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)


![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)
